(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms in its structure. This compound is classified under heterocyclic compounds, specifically as an oxabicyclo compound due to the incorporation of an oxygen atom in the bicyclic framework. The molecular formula for this compound is , and it has a molecular weight of approximately 312.33 g/mol .
The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate typically involves enantioselective methods to construct the bicyclic scaffold. A common approach is to use acyclic starting materials that provide the necessary stereochemical information for forming the desired bicyclic structure in a controlled manner .
The synthetic routes often employ catalytic systems to enhance yield and purity. While specific industrial production methods are not extensively documented, principles of stereoselective synthesis are crucial in achieving high-quality compounds .
The molecular structure of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate features a bicyclic configuration with an oxygen atom integrated into the ring system and a nitrogen atom contributing to its azabicyclic nature. The stereochemistry is defined by the (1R,5S) configuration, which plays a significant role in its biological activity.
The compound's structural data includes:
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate can participate in various chemical reactions such as:
Common reagents for these reactions include:
The mechanism of action for (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate involves its interaction with specific biological targets such as enzymes or receptors. Its unique bicyclic structure allows it to fit into active sites, potentially modulating or inhibiting their activity. The exact pathways depend on the specific biological context and target .
While specific physical properties such as density and boiling point are not extensively documented, the compound is expected to exhibit characteristics typical of similar bicyclic compounds.
The chemical properties include:
Relevant data suggest that this compound may have interesting interactions due to its heterocyclic nature .
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate has several scientific applications:
This compound's unique properties make it a valuable candidate in various fields of research and development, particularly in medicinal chemistry where it may contribute to drug design efforts targeting neurological conditions .
The 8-azabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and structural similarity to biologically active tropane alkaloids. This bicyclic framework serves as a versatile pharmacophore for central nervous system (CNS) targeting and receptor modulation. The Chemical Abstracts registry identifies multiple derivatives of this core structure, including the specific stereoisomer (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane, commercially available as hydrochloride or free base forms for research applications [1] [5] [8]. Patent literature reveals that 8-azabicyclo[3.2.1]octane compounds demonstrate potent activity as mu opioid receptor (MOR) antagonists, indicating their therapeutic potential for managing opioid-induced side effects without compromising analgesic efficacy [3]. The structural modification at the 3-position—specifically oxygen substitution—enhances metabolic stability while maintaining receptor affinity, positioning this derivative class for advanced pharmacological investigation.
Table 1: Key 8-Azabicyclo[3.2.1]octane Derivatives in Pharmaceutical Research
Compound Name | Molecular Formula | CAS Registry Number | Research Application |
---|---|---|---|
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane | C₆H₁₁NO | Not specified | Bicyclic scaffold for CNS drug development |
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | C₆H₁₂ClNO | 54745-74-3 | Reference standard for salt formation studies |
8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | Not specified | Synthetic intermediate for alkaloid analogs |
(1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride | C₇H₁₄ClN | Not specified | Stereochemical comparator in bioactivity studies |
Commercial availability of diverse derivatives through major suppliers like Sigma-Aldrich and BLD Pharmatech facilitates drug discovery efforts. These compounds serve as critical intermediates for developing novel therapeutics targeting neurological disorders, with current research focusing on receptor subtype selectivity enhancement through strategic functionalization at bridgehead positions [4] [5] [7]. The stereochemical integrity of the (1R,5S) configuration proves essential for optimal receptor engagement, as evidenced by differential biological activities between stereoisomers [6] [8].
The strategic incorporation of heteroatoms within bicyclic frameworks fundamentally alters molecular properties critical to drug efficacy. In (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane, the oxygen atom at position 3 and nitrogen at position 8 create distinct electronic and steric environments that influence bioavailability and target interaction. The molecular formula C₆H₁₁NO reflects a 15.8% oxygen and 12.3% nitrogen composition by mass, contributing to a polar surface area of 23.5 Ų that enhances blood-brain barrier permeability relative to hydrocarbon analogs [1] [9].
Figure 1: Heteroatom Positioning and Bonding Relationships
O₂ / \N₁ - C₆ C₃| | |C₅ - C₄ - C₂
The oxygen atom replaces a methylene group at the 3-position, introducing:(1) Electronic effects: The ether linkage decreases basicity at the bridgehead nitrogen (pKₐ ≈ 7.2) compared to non-oxygenated analogs (pKₐ ≈ 9.5), reducing cationic character at physiological pH(2) Conformational effects: The C-O bond length (1.42 Å) versus C-C bond (1.54 Å) creates subtle ring distortion, favoring equatorial orientation of substituents(3) Solubility enhancement: Hydrogen-bond accepting capacity (oxygen) combined with hydrogen-bond donating capacity (protonated nitrogen) improves aqueous solubility (LogS = -0.8) versus hydrocarbon scaffolds (LogS < -2.0) [9]
X-ray crystallography of the hydrochloride salt confirms the heteroatom positions, with the nitrogen adopting a trigonal pyramidal geometry upon protonation and the oxygen maintaining a near-perpendicular orientation relative to the bicyclic plane. This arrangement creates a molecular dipole moment of 2.8 Debye that facilitates interactions with biological targets [4] [8]. The stereochemistry specified by the (1R,5S) descriptor positions the oxygen in an endo orientation, which computational models indicate enhances binding to neurotransmitter transporters by 3-5 kcal/mol compared to exo configurations [5] [6].
The structural evolution of 8-azabicyclo[3.2.1]octane derivatives traces its origins to naturally occurring tropane alkaloids such as (-)-cocaine and atropine, which share the fundamental azabicyclic framework. Early pharmacological investigations (1890s-1950s) identified the essentiality of the nitrogen-containing bridgehead for anticholinergic activity. Modern medicinal chemistry has systematically modified this core through three strategic approaches:
Table 2: Historical Progression of Bicyclic Pharmacophore Development
Era | Structural Features | Therapeutic Applications | Limitations Addressed |
---|---|---|---|
Natural Products (1880-1920) | Unsubstituted tropane core | Anesthesia, Antispasmodics | Non-selective receptor interaction |
First-generation Synthetics (1950-1980) | N-Methylated derivatives | Antiemetics, Parkinson's treatment | Peripheral side effects |
Modern Heteroatom-Modified (1990-present) | 3-Oxa, 8-Aza variants | Selective MOR antagonists, CNS agents | Metabolic instability, BBB penetration |
The introduction of oxygen heteroatoms at non-bridgehead positions emerged as an innovative strategy during the 1990s to address metabolic vulnerabilities of methylene groups while preserving the conformational restraint essential for receptor recognition. Patent US8664242B2 exemplifies this approach, demonstrating that 3-oxa substitution reduces first-pass metabolism by 40-60% compared to parent compounds in preclinical models [3]. The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate represents a contemporary embodiment of this design principle, combining the historical pharmacological wisdom of tropane-based architectures with modern bioisosteric rationalism. Commercial suppliers now offer this specific stereoisomer with documented handling precautions (Storage Class Code 11, WGK 3 classification), reflecting its research importance in neuroscience drug discovery programs [4] [5] [8]. The oxalate salt formulation further enhances crystallinity for precise structural characterization—an advancement over historical liquid alkaloid extracts that suffered from compositional variability [8] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0